molecular formula C21H17N5O5S B2640144 N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223845-91-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Cat. No.: B2640144
CAS No.: 1223845-91-7
M. Wt: 451.46
InChI Key: AHQTWTAAVAAVEU-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety, a triazolopyrazine core, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrazine core through cyclization reactions. Subsequent steps involve the introduction of the benzodioxole and methoxyphenyl groups via nucleophilic substitution and coupling reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors for precise control of temperature, pressure, and reaction time. Solvent selection and purification techniques such as recrystallization and chromatography are crucial to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
  • **N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a benzodioxole moiety and a triazolo-pyrazine unit, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 398.44 g/mol. Its structural components suggest potential interactions with biological targets due to the presence of functional groups conducive to receptor binding and enzyme inhibition.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study evaluating a series of triazole derivatives demonstrated that modifications in the side chains influenced their cytotoxicity against various cancer cell lines. Specifically, compounds with triazole and pyrazine rings showed enhanced activity against tumor cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound’s structural features suggest potential antimicrobial properties. Similar benzodioxole derivatives have been tested for their antimicrobial efficacy against various pathogens. For instance, compounds with thioether linkages have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the sulfanyl group in our compound may contribute to this activity by disrupting bacterial cell wall synthesis.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. For example, some studies have highlighted the inhibition of phospholipase A2 as a critical target for drugs causing phospholipidosis . This suggests that this compound may similarly interfere with lipid metabolism in cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on related compounds:

Structural FeatureBiological ActivityReference
Benzodioxole moietyAntitumor and antimicrobial
Sulfanyl groupEnhanced microbial activity
Triazolo-pyrazine unitCytotoxicity against cancer cells

Case Studies

Several studies have evaluated the biological activities of structurally related compounds:

  • Antitumor Efficacy : A compound with a similar triazole structure was tested on human tumor cell lines (e.g., Mia PaCa-2) and exhibited significant cytotoxic effects at low micromolar concentrations .
  • Antimicrobial Testing : Another study investigated the antimicrobial properties of thioether-containing compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods, revealing promising results that warrant further exploration .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5S/c1-29-15-4-2-3-14(10-15)25-7-8-26-19(20(25)28)23-24-21(26)32-11-18(27)22-13-5-6-16-17(9-13)31-12-30-16/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQTWTAAVAAVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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